molecular formula C24H20ClN3O4 B2356803 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 899969-29-0

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No. B2356803
CAS RN: 899969-29-0
M. Wt: 449.89
InChI Key: QECMBFITIRHQMU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is also known as CM-272 and belongs to the class of benzamide derivatives.

Scientific Research Applications

Novel Synthetic Pathways

The development of novel synthetic pathways for quinazolinones and related compounds showcases innovative approaches to constructing complex organic molecules. Research highlights include the palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water, facilitating the synthesis of 4-phenylquinazolinones. This method emphasizes a green chemistry approach by utilizing water as a solvent, which is significant for the smooth generation of (η(3)-benzyl)palladium species, critical for the N-benzylation and benzylic C-H amidation steps (Hikawa et al., 2012).

Antimicrobial and Antitumor Agents

Several studies have focused on the synthesis of derivatives with potential antimicrobial and antitumor properties. One research effort resulted in the creation of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, which exhibited significant activity against a range of human pathogenic microorganisms. These findings underscore the potential of such compounds in developing new antimicrobial agents (Saravanan et al., 2015).

Cellular Proliferation in Tumors

The assessment of cellular proliferation in tumors using novel compounds highlights the application of quinazolinone derivatives in cancer research. A study involving N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) in PET imaging of tumor proliferation in patients with newly diagnosed malignant neoplasms indicates the relevance of these compounds in oncology. The significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker of proliferation, underscores the potential of such agents in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Sigma-2 Receptor Probes

Research into sigma-2 receptor probes has led to the development of novel ligands, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, with high affinity for sigma-2 receptors. These probes are instrumental in studying the role of sigma-2 receptors in various physiological and pathological processes, highlighting the versatility of quinazolinone derivatives in neuropharmacology and receptor biology (Xu et al., 2005).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-14-26-21-7-5-4-6-19(21)24(30)28(14)16-8-9-20(25)22(12-16)27-23(29)15-10-17(31-2)13-18(11-15)32-3/h4-13H,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMBFITIRHQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide

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